Z-Devd-afc

Übersicht

Beschreibung

Z-DEVD-AFC ist ein fluorogenes Substrat für Caspase 3, eine Protease, die schnell aktiviert wird, wenn Zellen apoptotischen Bedingungen ausgesetzt sind. Caspase 3 spaltet Poly(ADP-Ribosyl)polymerase, und dieses Substrat wird durch Caspase 3 hydrolysiert, um das hochfluoreszierende 7-Amido-4-Trifluormethylcoumarin zu erzeugen .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Herstellung von this compound beinhaltet die Synthese einer Peptidsequenz, die Asparaginsäure, Glutaminsäure, Valin und Asparaginsäure umfasst, gefolgt von der Anlagerung von 7-Amido-4-Trifluormethylcoumarin. Die Peptidsynthese erfolgt typischerweise unter Verwendung von Festphasen-Peptidsynthesetechniken, bei denen die Aminosäuren sequentiell zu einer an einer Harz gebundenen Peptidkette hinzugefügt werden. Das Endprodukt wird dann vom Harz abgespalten und gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Peptidsynthesizern und Hochleistungsflüssigkeitschromatographie für die Reinigung sind gängige Praktiken in industriellen Umgebungen .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound wird hauptsächlich einer Hydrolyse unterzogen, wenn es Caspase 3 ausgesetzt wird. Diese Hydrolysereaktion führt zur Spaltung der Peptidbindung und zur Freisetzung von 7-Amido-4-Trifluormethylcoumarin .

Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion erfordert die Anwesenheit von Caspase 3, das als Enzym fungiert, um die Reaktion zu katalysieren. Die Reaktionsbedingungen umfassen typischerweise eine gepufferte Lösung mit einem pH-Wert, der für die Aktivität von Caspase 3 geeignet ist, oft um pH 7.4 .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Hydrolyse von this compound entsteht, ist 7-Amido-4-Trifluormethylcoumarin, das hochfluoreszierend ist und mit Hilfe der Fluoreszenzspektroskopie nachgewiesen werden kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Z-DEVD-AFC involves the synthesis of a peptide sequence that includes aspartic acid, glutamic acid, valine, and aspartic acid, followed by the attachment of 7-amido-4-trifluoromethylcoumarin. The peptide synthesis typically employs solid-phase peptide synthesis techniques, where the amino acids are sequentially added to a resin-bound peptide chain. The final product is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography for purification are common practices in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: Z-DEVD-AFC primarily undergoes hydrolysis when exposed to caspase 3. This hydrolysis reaction results in the cleavage of the peptide bond and the release of 7-amido-4-trifluoromethylcoumarin .

Common Reagents and Conditions: The hydrolysis reaction requires the presence of caspase 3, which acts as the enzyme to catalyze the reaction. The reaction conditions typically include a buffered solution with a pH suitable for caspase 3 activity, often around pH 7.4 .

Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amido-4-trifluoromethylcoumarin, which is highly fluorescent and can be detected using fluorescence spectroscopy .

Wissenschaftliche Forschungsanwendungen

Z-DEVD-AFC wird in der wissenschaftlichen Forschung häufig zum Studium der Apoptose, eines Prozesses des programmierten Zelltods, verwendet. Es wird zur Messung der Caspase-3-Aktivität in verschiedenen biologischen Proben verwendet, einschließlich Zelllysaten und Gewebsextrakten. Die fluoreszierenden Eigenschaften von 7-Amido-4-Trifluormethylcoumarin ermöglichen die empfindliche Detektion und Quantifizierung der Caspase-3-Aktivität .

Neben der Apoptoseforschung wird this compound in der Medikamentenforschung und -entwicklung eingesetzt, um nach potenziellen Inhibitoren von Caspase 3 zu screenen. Es wird auch in Studien verwendet, die die molekularen Mechanismen von Krankheiten untersuchen, bei denen Apoptose eine entscheidende Rolle spielt, wie z. B. Krebs und neurodegenerative Erkrankungen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Substrat für Caspase 3 dient. Wenn Zellen eine Apoptose durchlaufen, wird Caspase 3 aktiviert und spaltet die Peptidbindung in this compound, wodurch 7-Amido-4-Trifluormethylcoumarin freigesetzt wird. Die fluoreszierenden Eigenschaften des freigesetzten Produkts ermöglichen die Detektion und Quantifizierung der Caspase-3-Aktivität. Das molekulare Ziel von this compound ist Caspase 3, und der beteiligte Weg ist der apoptotische Signalweg .

Wirkmechanismus

Z-DEVD-AFC exerts its effects by serving as a substrate for caspase 3. When cells undergo apoptosis, caspase 3 is activated and cleaves the peptide bond in this compound, releasing 7-amido-4-trifluoromethylcoumarin. The fluorescent properties of the released product allow for the detection and quantification of caspase 3 activity. The molecular target of this compound is caspase 3, and the pathway involved is the apoptotic signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Z-VAD-FMK: Ein breitbander Caspase-Inhibitor, der die Apoptose verhindert, indem er die Caspase-Aktivität hemmt.

- Ac-DEVD-AMC: Ein weiteres fluorogenes Substrat für Caspase 3, ähnlich wie Z-DEVD-AFC, aber mit unterschiedlichen Fluoreszenzeigenschaften.

- Z-IETD-AFC: Ein fluorogenes Substrat für Caspase 8, das zur Untersuchung der Aktivität dieses Enzyms bei der Apoptose verwendet wird .

Einzigartigkeit: this compound ist einzigartig in seiner hohen Spezifität für Caspase 3 und seiner Fähigkeit, nach Hydrolyse ein hochfluoreszierendes Produkt zu erzeugen. Dies macht es zu einem hervorragenden Werkzeug zur Untersuchung der Caspase-3-Aktivität und der Apoptose in verschiedenen biologischen Systemen .

Eigenschaften

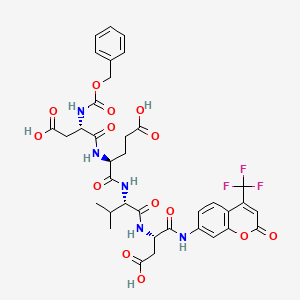

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38F3N5O14/c1-17(2)30(34(55)42-23(14-27(47)48)32(53)40-19-8-9-20-21(36(37,38)39)13-29(51)58-25(20)12-19)44-31(52)22(10-11-26(45)46)41-33(54)24(15-28(49)50)43-35(56)57-16-18-6-4-3-5-7-18/h3-9,12-13,17,22-24,30H,10-11,14-16H2,1-2H3,(H,40,53)(H,41,54)(H,42,55)(H,43,56)(H,44,52)(H,45,46)(H,47,48)(H,49,50)/t22-,23-,24-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPURZRNABGOCW-CQUCHYGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38F3N5O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.